

### ACY-775 for Charcot-Marie-Tooth Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ACY-775 |           |
| Cat. No.:            | B605172 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ACY-775**, a selective Histone Deacetylase 6 (HDAC6) inhibitor, and its application in preclinical research for Charcot-Marie-Tooth (CMT) disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

# Core Mechanism of Action: Targeting HDAC6 in CMT

Charcot-Marie-Tooth disease, a group of inherited peripheral neuropathies, is characterized by the progressive degeneration of motor and sensory nerve axons.[1] A key pathological feature in several forms of CMT, particularly axonal forms (CMT2), is the disruption of axonal transport, the crucial process of moving mitochondria, proteins, and other essential cargoes along the axon.[1][2]

**ACY-775** is a potent and selective inhibitor of HDAC6, a cytosolic enzyme that removes acetyl groups from non-histone proteins, most notably  $\alpha$ -tubulin.[1][3] Microtubules, the "highways" for axonal transport, are polymers of tubulin. The acetylation of  $\alpha$ -tubulin is a critical post-translational modification that promotes the stability of microtubules and enhances the binding of motor proteins like kinesin and dynein, thereby facilitating efficient axonal transport.[4][5]



In several CMT subtypes, HDAC6 activity is elevated, leading to hypoacetylation of  $\alpha$ -tubulin, microtubule instability, and impaired axonal transport.[1][4] By selectively inhibiting HDAC6, **ACY-775** increases  $\alpha$ -tubulin acetylation, which in turn restores microtubule stability and rescues deficits in axonal transport.[1][2] This has been shown to improve motor and sensory function in preclinical models of CMT.[1][6]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **ACY-775** and other relevant HDAC6 inhibitors in the context of CMT research.

Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors

| Compound     | HDAC6 IC50<br>(nM) | HDAC1 IC50<br>(nM) | Selectivity<br>(HDAC1/HDAC<br>6) | Reference |
|--------------|--------------------|--------------------|----------------------------------|-----------|
| ACY-775      | 5.1                | >10,000            | >1960                            | [1]       |
| ACY-738      | 1.7                | 162                | 95                               | [1]       |
| ACY-1215     | 2.6                | 43                 | 17                               | [1]       |
| Tubastatin A | 15                 | >10,000            | >667                             | [1]       |

Table 2: In Vivo Efficacy of HDAC6 Inhibitors in a CMT2 Mouse Model (HSPB1S135F)



| Compound                                        | Dosage<br>(mg/kg, i.p.)                                            | Treatment<br>Duration | Outcome<br>Measure                                | Improveme<br>nt vs.<br>Vehicle                                     | Reference |
|-------------------------------------------------|--------------------------------------------------------------------|-----------------------|---------------------------------------------------|--------------------------------------------------------------------|-----------|
| ACY-775                                         | 3                                                                  | 21 days               | Compound Muscle Action Potential (CMAP) Amplitude | Significant increase, partial restoration towards wild-type levels | [1]       |
| Sensory Nerve Action Potential (SNAP) Amplitude | Significant increase, partial restoration towards wild-type levels | [1]                   |                                                   |                                                                    |           |
| ACY-738                                         | 3                                                                  | 21 days               | CMAP<br>Amplitude                                 | Significant increase, partial restoration towards wild-type levels | [1]       |
| SNAP<br>Amplitude                               | Significant increase, partial restoration towards wild-type levels | [1]                   |                                                   |                                                                    |           |
| ACY-1215                                        | 30                                                                 | 21 days               | CMAP<br>Amplitude                                 | Significant increase, partial restoration towards wild-type levels | [1]       |



Significant increase,

SNAP partial [1]

Amplitude restoration towards wild-type levels

### **Experimental Protocols**

This section provides a detailed methodology for key experiments cited in the preclinical evaluation of **ACY-775** for CMT.

### Western Blotting for α-Tubulin Acetylation

This protocol is used to determine the level of  $\alpha$ -tubulin acetylation in cells or tissues following treatment with an HDAC6 inhibitor.

- Cell Lysis:
  - Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
  - $\circ$  Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
  - Denature 20-30 μg of protein by boiling in Laemmli sample buffer.



- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
  - Primary Antibody for Acetylated α-Tubulin: Mouse monoclonal anti-acetylated-α-tubulin (e.g., Sigma-Aldrich, T7451, 1:10,000 dilution).
  - Primary Antibody for Total  $\alpha$ -Tubulin: Mouse monoclonal anti- $\alpha$ -tubulin (e.g., Sigma-Aldrich, T5168, 1:10,000 dilution) as a loading control.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antimouse IgG, 1:5,000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image with a chemiluminescence imaging system.
- Quantification:
  - Densitometry analysis is performed using software such as ImageJ. The ratio of acetylated
     α-tubulin to total α-tubulin is calculated to determine the relative level of acetylation.

## Mitochondrial Axonal Transport Assay in Cultured Dorsal Root Ganglion (DRG) Neurons

This assay is used to visualize and quantify the movement of mitochondria along the axons of DRG neurons.

DRG Neuron Culture:



- Dissect dorsal root ganglia from E13.5 mouse embryos (from a CMT model, e.g., HSPB1S135F, and wild-type littermates).
- Dissociate ganglia into single cells using trypsin and trituration.
- Plate neurons on glass-bottom dishes coated with poly-D-lysine and laminin.
- Culture neurons in Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
- Mitochondrial Labeling:
  - After 24-48 hours in culture, incubate neurons with a fluorescent dye that specifically labels mitochondria, such as MitoTracker Red CMXRos (e.g., 50 nM for 15-30 minutes).
- Live-Cell Imaging:
  - Mount the culture dish on a temperature- and CO2-controlled stage of a confocal or spinning-disk microscope.
  - Acquire time-lapse images of axons at a rate of 1 frame every 2-5 seconds for a total of 5-10 minutes.
- Data Analysis:
  - Generate kymographs from the time-lapse image series using software like ImageJ with the KymoGraph plugin. A kymograph is a graphical representation of spatial position over time, which allows for the visualization of mitochondrial movement.
  - From the kymographs, quantify the following parameters:
    - Number of motile mitochondria: Count the number of diagonal lines (representing moving mitochondria).
    - Velocity: Calculate the slope of the diagonal lines.
    - Directionality: Distinguish between anterograde (away from the cell body) and retrograde (towards the cell body) movement.



 Compare these parameters between untreated and ACY-775-treated neurons from both wild-type and CMT model mice.

## In Vivo Nerve Conduction Studies in a CMT Mouse Model

These electrophysiological measurements are used to assess the functional integrity of peripheral nerves in live animals.

- Animal Model:
  - Use a relevant CMT mouse model (e.g., symptomatic HSPB1S135F mice) and agematched wild-type controls.
- ACY-775 Administration:
  - Administer ACY-775 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).[1]
- Anesthesia and Temperature Control:
  - Anesthetize the mouse (e.g., with isoflurane).
  - Maintain the body temperature of the mouse at 37°C using a heating pad to ensure accurate and reproducible nerve conduction measurements.
- Motor Nerve Conduction (Compound Muscle Action Potential CMAP):
  - Place stimulating electrodes subcutaneously along the sciatic nerve at the sciatic notch and the ankle.
  - Place a recording electrode in the intrinsic foot muscles.
  - Deliver a supramaximal electrical stimulus at both stimulation sites and record the resulting CMAP.
  - Measure the amplitude of the CMAP, which reflects the number of conducting motor axons.



- Sensory Nerve Conduction (Sensory Nerve Action Potential SNAP):
  - Place stimulating electrodes on the tail nerve distally.
  - Place recording electrodes more proximally along the tail.
  - Deliver a supramaximal electrical stimulus and record the resulting SNAP.
  - Measure the amplitude of the SNAP, which reflects the number of conducting sensory axons.
- Data Analysis:
  - Compare the CMAP and SNAP amplitudes between vehicle-treated and ACY-775-treated
     CMT mice, as well as with wild-type controls.

#### **Visualizations**

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.



Click to download full resolution via product page

Caption: Signaling pathway of HDAC6 in CMT and the mechanism of action of ACY-775.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating ACY-775 in CMT research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot—Marie—Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibitors: Translating genetic and molecular insights into a therapy for axonal CMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-775 for Charcot-Marie-Tooth Disease Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605172#acy-775-for-charcot-marie-tooth-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com